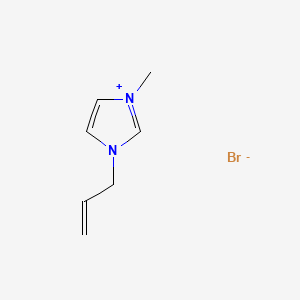

1-Allyl-3-methylimidazolium bromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allyl-3-methylimidazolium bromide can be synthesized through the quaternization reaction of 1-methylimidazole with allyl bromide . The reaction typically occurs in an inert atmosphere at room temperature, followed by purification through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale quaternization reactions under controlled conditions to ensure high purity and yield . The process may include additional steps such as solvent extraction and drying to achieve the desired product quality .

Analyse Des Réactions Chimiques

Anion Exchange Reactions

[Amim]Br undergoes metathesis to form other ionic liquids by replacing the bromide anion with target anions (e.g., BF₄⁻, CH₃COO⁻) .

For example, reaction with sodium tetrafluoroborate yields 1-allyl-3-methylimidazolium tetrafluoroborate ([Amim]BF₄), a low-viscosity IL used in electrochemical applications.

Chitin and Cellulose Composite Gels

[Amim]Br dissolves chitin and cellulose via hydrogen bonding, facilitating the formation of composite materials :

-

Conditions : 5% (w/w) chitin/cellulose in [Amim]Br, heated at 100°C for 48 hours.

-

Outcome : Transparent gels with enhanced mechanical properties due to interpenetrating polymer networks .

Hypergolic Ionic Liquids

[Amim]Br derivatives exhibit hypergolic behavior (spontaneous ignition) with oxidizers like nitric acid, making them candidates for aerospace propellants .

Solvent for Acylation Reactions

[Amim]Br acts as a solvent and catalyst in benzoylation reactions. For example, cellulose benzoylation with substituted benzoyl chlorides in [Amim]Br shows high regioselectivity for the C-6 hydroxyl group :

| Substituent | Reaction Mechanism | Regioselectivity (C-6) | DS Value |

|---|---|---|---|

| Electron-donating | Carbocationic intermediate | >90% | 1.8–2.1 |

| Electron-withdrawing | Tetrahedral intermediate | >85% | 1.5–1.9 |

Acid-Catalyzed Depolymerization

In mixtures with HCl, [Amim]Br enhances the hydrolysis kinetics of cellulose by disrupting hydrogen bonds and stabilizing transition states .

Thermal and Kinetic Stability

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Case Study: Chitin-Cellulose Composite Gels

- Objective : To develop a gel using chitin and 1-Allyl-3-methylimidazolium bromide.

- Method : A mixture of 5% (w/w) chitin with the ionic liquid was heated at 100 °C for 48 hours.

- Outcome : The process resulted in a clear liquid that upon cooling formed a weak gel, demonstrating the ionic liquid's effectiveness as a solvent in biopolymer processing .

Electrochemical Applications

This compound has also been investigated for its potential use as an electrolyte in supercapacitors. Its ionic conductivity and thermal stability make it suitable for high-energy-density applications.

Case Study: Supercapacitors

- Research Focus : The use of this compound as an electrolyte in supercapacitors based on graphene nanosheet electrodes.

- Findings : The ionic liquid exhibited favorable electrochemical properties, contributing to enhanced energy storage capabilities compared to traditional electrolytes .

Protein Stabilization and Biochemical Applications

The impact of this compound on protein dynamics has been studied extensively. It has been shown to influence the thermal stability and motion of proteins such as ferrocytochrome c.

Case Study: Ferrocytochrome c Dynamics

- Objective : To investigate the effects of varying concentrations of the ionic liquid on protein stability.

- Results :

Green Solvent Applications

As an ionic liquid, this compound is considered a "green" solvent due to its low volatility and potential for recycling. It can replace traditional organic solvents in various chemical processes, reducing environmental impact.

Mécanisme D'action

The mechanism of action of 1-Allyl-3-methylimidazolium bromide involves its ability to dissolve and stabilize various substrates and intermediates in chemical reactions . The imidazolium cation interacts with molecular targets through ionic and hydrogen bonding, facilitating various chemical transformations . In biological systems, it can affect the motional dynamics of proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

- 1-Butyl-3-methylimidazolium bromide

- 1-Ethyl-3-methylimidazolium bromide

- 1-Allyl-3-methylimidazolium chloride

- 1-Allyl-3-methylimidazolium iodide

Comparison: 1-Allyl-3-methylimidazolium bromide is unique due to its allyl group, which imparts distinct reactivity and solubility properties compared to other imidazolium-based ionic liquids . For instance, 1-Butyl-3-methylimidazolium bromide has a longer alkyl chain, affecting its viscosity and thermal stability . Similarly, 1-Allyl-3-methylimidazolium chloride and iodide differ in their anionic components, influencing their solubility and reactivity in various solvents .

Activité Biologique

1-Allyl-3-methylimidazolium bromide (AMIMBr) is an ionic liquid that has garnered attention in various fields, particularly for its biological activity and potential applications in biochemistry and material science. This article explores the biological properties of AMIMBr, highlighting its applications, effects on biological systems, and relevant research findings.

- Chemical Formula : C7H11BrN2

- CAS Number : 31410-07-8

- Molecular Weight : 231.08 g/mol

1. Extraction Solvent

AMIMBr has been employed as an extraction solvent for bioactive compounds. A study demonstrated its effectiveness in simultaneously extracting both hydrophobic and hydrophilic compounds from ginger (Zingiber officinale), significantly reducing extraction time to just 30 minutes . This property makes it a valuable tool in the food and pharmaceutical industries for isolating active ingredients.

2. Gel Formation

Research indicates that AMIMBr can form weak gels with chitin, which is beneficial for developing biocompatible materials . These gels can be utilized in drug delivery systems and tissue engineering, showcasing AMIMBr's versatility in biological applications.

1. Antimicrobial Properties

Several studies have investigated the antimicrobial properties of AMIMBr. The ionic liquid was found to exhibit significant antibacterial activity against various strains of bacteria, making it a potential candidate for developing new antimicrobial agents. Its mechanism is thought to involve disruption of bacterial cell membranes .

2. Cytotoxicity

Cytotoxicity studies have shown that AMIMBr can affect cell viability depending on concentration and exposure time. In vitro assays revealed that lower concentrations were relatively non-toxic to mammalian cells, while higher concentrations induced cytotoxic effects . This duality suggests that while AMIMBr could be used in therapeutic contexts, careful consideration of dosage is crucial.

Case Studies

Research Findings

- Catalytic Applications : AMIMBr has been explored as a catalyst in various chemical reactions, enhancing reaction rates and yields due to its unique ionic properties .

- Material Science : Its ability to form composites with cellulose has implications for developing biodegradable materials with enhanced mechanical properties .

- Phosphorylation Reactions : AMIMBr serves as an auxiliary solvent in phosphorylation reactions, facilitating the modification of biomolecules for research purposes .

Propriétés

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDZFIZKMEUGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459418 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31410-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.